Rotigotine |A-D-Glucuronide
Overview
Description
Rotigotine |A-D-Glucuronide is a metabolite of rotigotine, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and restless legs syndrome. Rotigotine is administered via a transdermal patch, which provides a continuous supply of the drug over a 24-hour period .
Mechanism of Action
Target of Action
Rotigotine is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control, which are often disrupted in neurological disorders.
Mode of Action
As a dopamine agonist, rotigotine works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets leads to changes in the neuronal activity, resulting in the alleviation of symptoms associated with conditions like Parkinson’s Disease and Restless Leg Syndrome.
Pharmacokinetics
Rotigotine is formulated as a transdermal patch providing continuous drug delivery over 24 hours . The absolute bioavailability after 24 hours of transdermal delivery is 37% of the applied rotigotine dose . Following a single administration, most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 hours of patch removal . The drug shows a high apparent volume of distribution (>2500 L) and a total body clearance of 300–600 L/h .
Result of Action
The activation of dopamine receptors by rotigotine leads to changes in neuronal activity, which can help alleviate symptoms associated with conditions like Parkinson’s Disease and Restless Leg Syndrome . For instance, in Parkinson’s Disease, rotigotine can help manage symptoms such as tremors, stiffness, and difficulty with movement. In Restless Leg Syndrome, it can help reduce the urge to move the legs, thus improving sleep.
Action Environment
The efficacy and stability of rotigotine can be influenced by various environmental factors. For instance, the absorption of rotigotine can be affected by the application site of the transdermal patch and the skin’s condition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rotigotine is synthesized through a multi-step process starting from 3 primary materials. The process includes several steps such as condensation, reduction, and cyclization reactions under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods: Industrial production of rotigotine involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is carefully monitored to ensure the consistency and quality of the product, which is crucial for its therapeutic efficacy .
Chemical Reactions Analysis
Types of Reactions: Rotigotine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis of rotigotine include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various catalysts to facilitate the reactions. The conditions are carefully controlled to ensure the desired reaction pathways and to minimize side reactions .
Major Products Formed: The major products formed from the chemical reactions of rotigotine include its various metabolites, such as rotigotine |A-D-Glucuronide. These metabolites are formed through enzymatic processes in the body and play a role in the drug’s pharmacokinetics and pharmacodynamics .
Scientific Research Applications
Rotigotine and its metabolites have significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, rotigotine is used as a model compound to study dopamine agonists and their interactions with receptors . In biology and medicine, it is extensively studied for its therapeutic effects in treating neurological disorders like Parkinson’s disease and restless legs syndrome . Industrially, rotigotine is used in the development of transdermal drug delivery systems, which offer a convenient and effective method of drug administration .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rotigotine include other dopamine agonists such as pramipexole, ropinirole, and apomorphine . These compounds also target dopamine receptors and are used in the treatment of Parkinson’s disease and related disorders .
Uniqueness: Rotigotine is unique in its transdermal delivery system, which provides a continuous and stable supply of the drug over 24 hours . This method of administration offers several advantages, including improved patient compliance and reduced gastrointestinal side effects compared to oral medications .
Conclusion
Rotigotine |A-D-Glucuronide is a crucial metabolite of rotigotine, a dopamine agonist with significant therapeutic applications in treating neurological disorders. Its unique transdermal delivery system and broad receptor affinity make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO7S/c1-2-11-26(12-10-17-6-4-13-34-17)16-8-9-18-15(14-16)5-3-7-19(18)32-25-22(29)20(27)21(28)23(33-25)24(30)31/h3-7,13,16,20-23,25,27-29H,2,8-12,14H2,1H3,(H,30,31)/t16-,20-,21-,22+,23-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPMKLPMDPLQT-JUHHHSNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858383 | |
Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128464-29-9 | |
Record name | Rotigotine glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128464299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROTIGOTINE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2T6Z2W3JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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